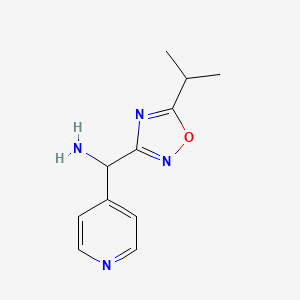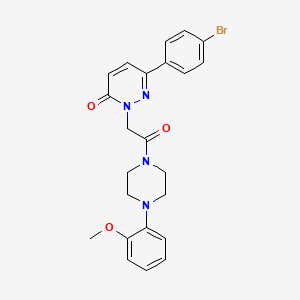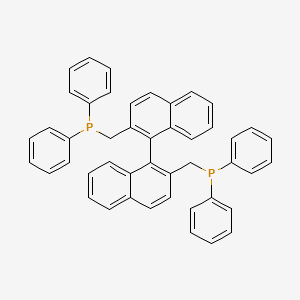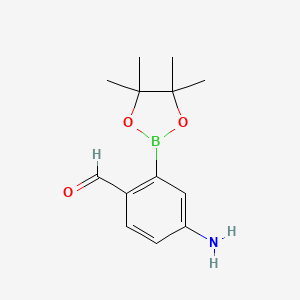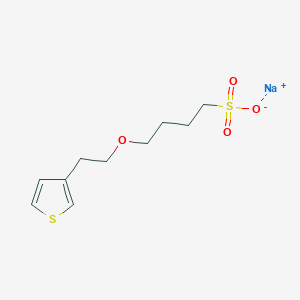
Sodium 2-(3-thienyl)ethyloxybutylsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, is a water-soluble, environmentally friendly conjugated polythiophene. This compound has garnered significant attention due to its unique properties, such as its ability to enhance the performance of hybrid solar cells. It is known for its high solubility in water and other solvents like dimethylformamide (DMF), making it a versatile material in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, can be achieved through enzyme-catalyzed polymerization. This method uses horseradish peroxidase (HRP) enzyme as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant in an aqueous buffer. This green synthesis process is environmentally friendly and offers high yields .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up to produce larger quantities. The polymer stock solution is typically prepared at a concentration of 1.89 × 10⁻³ M and purged with nitrogen for over three hours to prepare it for further applications .
Chemical Reactions Analysis
Types of Reactions
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous buffer.
Reduction: Sodium borohydride (NaBH₄) in ethanol.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used in different applications .
Scientific Research Applications
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, involves its strong noncovalent π-stacking interactions with other molecules. This interaction disrupts π–π interactions in materials like graphite, promoting exfoliation. The sodium sulfonated moieties render hydrophilicity, enhancing its solubility and functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
Poly[3-hexylthiophene] (P3HT): Another conjugated polythiophene used in organic electronics.
Poly[2,5-bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT): Known for its high charge mobility in organic field-effect transistors.
Poly[3,4-ethylenedioxythiophene] (PEDOT): Widely used in organic solar cells and biosensors.
Uniqueness
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, stands out due to its water solubility and environmentally friendly synthesis process. Its ability to enhance the performance of hybrid solar cells and its versatile applications in various fields make it a unique and valuable compound .
Properties
Molecular Formula |
C10H15NaO4S2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
sodium;4-(2-thiophen-3-ylethoxy)butane-1-sulfonate |
InChI |
InChI=1S/C10H16O4S2.Na/c11-16(12,13)8-2-1-5-14-6-3-10-4-7-15-9-10;/h4,7,9H,1-3,5-6,8H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
RKLXQSIJSCLYEN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC=C1CCOCCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
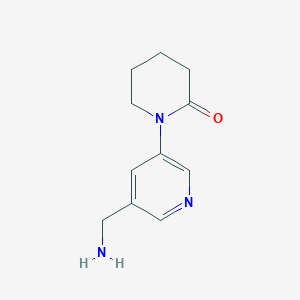

![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
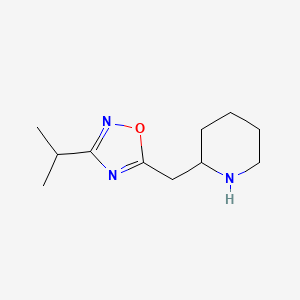

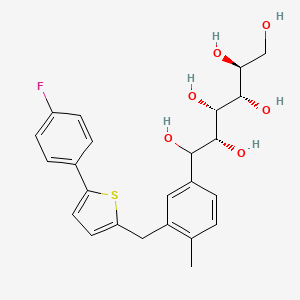
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
